molecular formula C10H10F3NO B13044666 1-Amino-1-[2-(trifluoromethyl)phenyl]acetone

1-Amino-1-[2-(trifluoromethyl)phenyl]acetone

Cat. No.: B13044666
M. Wt: 217.19 g/mol
InChI Key: IMZUACVBCLSHPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-1-[2-(trifluoromethyl)phenyl]acetone is an organic compound characterized by the presence of an amino group and a trifluoromethyl-substituted phenyl group attached to an acetone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-1-[2-(trifluoromethyl)phenyl]acetone typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with an appropriate amine under reductive amination conditions. Common reagents used in this process include sodium triacetoxyborohydride or sodium cyanoborohydride as reducing agents. The reaction is usually carried out in a solvent such as methanol or ethanol at room temperature .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-1-[2-(trifluoromethyl)phenyl]acetone undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Scientific Research Applications

1-Amino-1-[2-(trifluoromethyl)phenyl]acetone has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 1-Amino-1-[2-(trifluoromethyl)phenyl]acetone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with its ability to form hydrogen bonds through the amino group, enables the compound to modulate various biochemical pathways .

Comparison with Similar Compounds

  • 1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]acetone
  • 1-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]acetone

Comparison: 1-Amino-1-[2-(trifluoromethyl)phenyl]acetone is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct electronic and steric properties. Compared to its analogs, this compound exhibits enhanced stability and reactivity, making it a valuable intermediate in various synthetic applications .

Properties

Molecular Formula

C10H10F3NO

Molecular Weight

217.19 g/mol

IUPAC Name

1-amino-1-[2-(trifluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H10F3NO/c1-6(15)9(14)7-4-2-3-5-8(7)10(11,12)13/h2-5,9H,14H2,1H3

InChI Key

IMZUACVBCLSHPU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC=CC=C1C(F)(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.